molecular formula C16H24N2O3S B2967022 N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide CAS No. 922087-28-3

N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide

Cat. No.: B2967022
CAS No.: 922087-28-3
M. Wt: 324.44
InChI Key: CDAUJCZYFWSEDB-UHFFFAOYSA-N
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Description

N-(2-((3,4-Dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is a synthetic organic compound that stands out due to its unique structural attributes, combining elements of isoquinoline with a sulfonyl-ethyl-amide backbone. This compound is of interest in various fields such as medicinal chemistry, biological research, and industrial applications, given its potential reactivity and functional versatility.

Preparation Methods

Synthetic routes and reaction conditions : Typically, the synthesis of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide involves the reaction of 3,4-dihydroisoquinoline with a sulfonyl chloride derivative followed by an amide coupling reaction. Conditions may include mild bases like triethylamine and solvents such as dichloromethane. Temperature control is crucial to avoid decomposition of intermediates.

Industrial production methods

: Industrial-scale synthesis requires optimization of these reactions, often utilizing flow chemistry techniques to enhance yield and purity. The use of automated systems to control reaction parameters ensures reproducibility and efficiency.

Chemical Reactions Analysis

Types of reactions : This compound undergoes various reactions, including:

  • Oxidation

    : Can lead to the formation of sulfoxides or sulfones.

  • Reduction

    : Can reduce the sulfonyl group to a thiol or a sulfide.

  • Substitution

    : Reactivity at the isoquinoline ring can lead to various substitution products.

Common reagents and conditions

: Oxidation often involves reagents like potassium permanganate or hydrogen peroxide under controlled pH. Reduction may use lithium aluminum hydride or catalytic hydrogenation. Substitution reactions may utilize halogenating agents or electrophiles in the presence of a base.

Major products formed

: Oxidation typically yields sulfoxides or sulfones. Reduction could generate thiols or sulfides. Substitution reactions lead to a range of functionalized isoquinoline derivatives.

Scientific Research Applications

Chemistry : Used as an intermediate in organic synthesis, facilitating the construction of complex molecules. Biology : Investigated for its potential as a pharmacophore in drug discovery, particularly in targeting enzymes or receptors. Medicine : Explored for its therapeutic potential, particularly in neurological disorders due to its isoquinoline moiety. Industry : Utilized in the manufacture of fine chemicals and specialty materials due to its reactivity.

Mechanism of Action

The biological activity of N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is likely mediated through interactions with molecular targets such as enzymes or receptors. The isoquinoline moiety can intercalate with nucleic acids or bind to protein active sites, while the sulfonyl and amide groups facilitate hydrogen bonding and electrostatic interactions, stabilizing the compound's binding.

Comparison with Similar Compounds

Similar compounds include derivatives of isoquinoline such as N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)benzamide or N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)octanamide. These compounds share structural similarities but differ in their alkyl chain length or functional groups, which can influence their reactivity and biological activity. N-(2-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)pentanamide is unique in its specific balance of hydrophobic and hydrophilic regions, enhancing its versatility in different chemical environments.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)ethyl]pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-2-3-8-16(19)17-10-12-22(20,21)18-11-9-14-6-4-5-7-15(14)13-18/h4-7H,2-3,8-13H2,1H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDAUJCZYFWSEDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NCCS(=O)(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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